molecular formula C18H16Br2N2O2 B12200533 1,4-Bis(2-bromobenzoyl)piperazine

1,4-Bis(2-bromobenzoyl)piperazine

Cat. No.: B12200533
M. Wt: 452.1 g/mol
InChI Key: MVACXIASHWGIOG-UHFFFAOYSA-N
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Description

1,4-Bis(2-bromobenzoyl)piperazine is an organic compound with the molecular formula C18H16Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of two bromobenzoyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-bromobenzoyl)piperazine typically involves the reaction of piperazine with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromobenzoyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

1,4-Bis(2-bromobenzoyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-chlorobenzoyl)piperazine: Similar structure but with chlorine atoms instead of bromine.

    1,4-Bis(2-fluorobenzoyl)piperazine: Similar structure but with fluorine atoms instead of bromine.

    1,4-Bis(2-iodobenzoyl)piperazine: Similar structure but with iodine atoms instead of bromine.

Uniqueness

1,4-Bis(2-bromobenzoyl)piperazine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atoms also influence the compound’s physical and chemical properties, such as its reactivity and solubility .

Properties

Molecular Formula

C18H16Br2N2O2

Molecular Weight

452.1 g/mol

IUPAC Name

[4-(2-bromobenzoyl)piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C18H16Br2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2

InChI Key

MVACXIASHWGIOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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